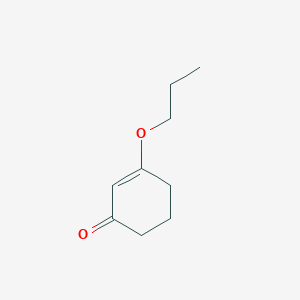
2-Cyclohexen-1-one, 3-propoxy-
Cat. No. B8758108
Key on ui cas rn:
104808-17-5
M. Wt: 154.21 g/mol
InChI Key: YROZRZCRUGLQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08410289B2
Procedure details


In a 21 three-necked flask, 100 g (0.89 mol) of cyclohexane-1,3-dione are initially charged and dissolved in 166.6 ml (2.23 mol) of n-propane and 600 ml of toluene and 97.6 ml (892 mmol) of trimethyl orthoformate, 5 g of p-toluenesulphonic acid dihydrate are added and the mixture is stirred under reflux on a water separator for 5 h until no more water separates off. The solution is then concentrated under reduced pressure on a rotary evaporator and the residue is taken up in 400 ml of MTBE and washed three times with 100 ml of 10% strength NaOH and saturated NaCl solution. The organic phase is dried over sodium sulphate and concentrated using a rotary evaporator. This gives 124.8 g yield of a yellow oil which is used for the next step without further purification.





Name
p-toluenesulphonic acid dihydrate
Quantity
5 g
Type
reactant
Reaction Step Five

Identifiers


|
REACTION_CXSMILES
|
[C:1]1(=[O:8])[CH2:6][CH2:5][CH2:4][C:3](=[O:7])[CH2:2]1.[CH3:9][CH2:10][CH3:11].C(OC)(OC)OC.O.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>O.C1(C)C=CC=CC=1>[CH2:9]([O:7][C:3]1[CH2:4][CH2:5][CH2:6][C:1](=[O:8])[CH:2]=1)[CH2:10][CH3:11] |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC(CCC1)=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
166.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
97.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(OC)(OC)OC
|
|
Name
|
p-toluenesulphonic acid dihydrate
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution is then concentrated under reduced pressure on a rotary evaporator
|
WASH
|
Type
|
WASH
|
|
Details
|
washed three times with 100 ml of 10% strength NaOH and saturated NaCl solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase is dried over sodium sulphate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This gives 124.8 g yield of a yellow oil which is used for the next step without further purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CC)OC1=CC(CCC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

